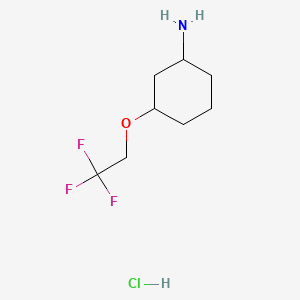![molecular formula C9H16N2O B13471597 7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers CAS No. 2297378-74-4](/img/structure/B13471597.png)
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4r,7r)-7-(aminomethyl)-1-azaspiro[35]nonan-2-one is a compound of interest in various fields of scientific research
Preparation Methods
The synthesis of rac-(4r,7r)-7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one involves several steps. The synthetic route typically starts with the formation of the spirocyclic core, followed by the introduction of the aminomethyl group. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
rac-(4r,7r)-7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, rac-(4r,7r)-7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one could be explored for its therapeutic potential. Industrial applications might include its use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of rac-(4r,7r)-7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective compounds.
Comparison with Similar Compounds
rac-(4r,7r)-7-(aminomethyl)-1-azaspiro[35]nonan-2-one can be compared with other spirocyclic compounds, such as spiro[35]nonane and its derivatives These comparisons highlight the unique structural features and chemical properties of rac-(4r,7r)-7-(aminomethyl)-1-azaspiro[3
Properties
CAS No. |
2297378-74-4 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H16N2O/c10-6-7-1-3-9(4-2-7)5-8(12)11-9/h7H,1-6,10H2,(H,11,12) |
InChI Key |
KXWLJIPTTTZWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)

![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
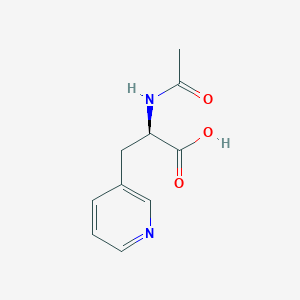
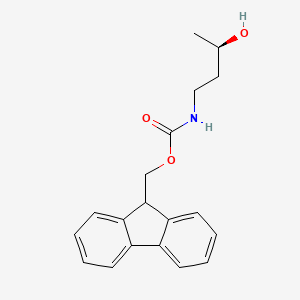
![N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471546.png)
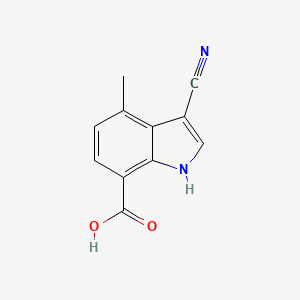
amine hydrochloride](/img/structure/B13471553.png)

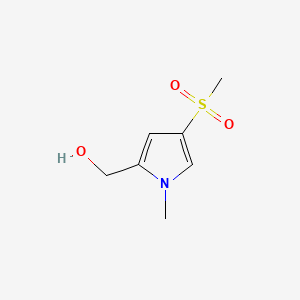
![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)

![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
